molecular formula C19H18FN3O4 B11332097 2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]butanamide

2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]butanamide

Cat. No.: B11332097
M. Wt: 371.4 g/mol
InChI Key: NMSDKNJPMMGPOL-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenoxy group, a methoxyphenyl group, and an oxadiazole ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction of a fluorophenol with an appropriate electrophile.

    Coupling of the methoxyphenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final amidation step: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-((4-fluorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate
  • 4-(2-((4-fluorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzoate

Uniqueness

2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and fluorophenoxy group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H18FN3O4

Molecular Weight

371.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C19H18FN3O4/c1-3-16(26-15-10-6-13(20)7-11-15)17(24)21-19-22-18(27-23-19)12-4-8-14(25-2)9-5-12/h4-11,16H,3H2,1-2H3,(H,21,23,24)

InChI Key

NMSDKNJPMMGPOL-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)F

Origin of Product

United States

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